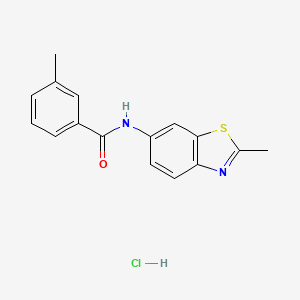

3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE

Description

3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride is a synthetic organic compound featuring a benzothiazole core substituted with methyl groups at positions 2 and 6, linked via an amide bond to a 3-methylbenzamide moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. Benzothiazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, owing to their ability to interact with cellular targets such as enzymes and receptors. The compound’s synthesis likely involves amide coupling between 3-methylbenzoyl chloride and 2-methyl-1,3-benzothiazol-6-amine, followed by HCl salt formation—a common strategy for improving bioavailability in drug development .

Properties

IUPAC Name |

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS.ClH/c1-10-4-3-5-12(8-10)16(19)18-13-6-7-14-15(9-13)20-11(2)17-14;/h3-9H,1-2H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFAOOKGYXJIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.

Substitution Reaction: The methyl group is introduced at the 2-position of the benzothiazole ring through a substitution reaction using methyl iodide and a base such as potassium carbonate.

Amide Formation: The benzamide moiety is formed by reacting the benzothiazole derivative with 3-methylbenzoyl chloride in the presence of a base like triethylamine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Methyl iodide, potassium carbonate, triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds featuring benzothiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of the 3-methyl group enhances the pharmacological profile of these compounds, making them potential candidates for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of benzothiazole derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Nonlinear Optical Properties

Compounds like 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride are being investigated for their nonlinear optical (NLO) properties. These materials are crucial in the development of photonic devices, including lasers and optical switches. The unique molecular structure allows for strong π–π interactions, which enhance their optical response .

Polymer Chemistry

In polymer science, benzothiazole derivatives are utilized as additives to improve the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can lead to enhanced performance in applications such as coatings and composites .

Molecular Biology

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes relevant to various biological pathways. For example, it has been shown to affect lactate dehydrogenase (LDHA), an enzyme involved in metabolic processes. Inhibiting LDHA can alter cellular metabolism in cancer cells, providing a potential therapeutic strategy .

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to form strong interactions with biological targets can be exploited to develop novel therapeutics with improved efficacy and selectivity .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Tardieu et al., 1992 | Demonstrated anticancer activity against breast cancer cell lines | Medicinal Chemistry |

| Rius et al., 2011 | Investigated nonlinear optical properties using X-ray powder diffraction | Materials Science |

| Smith & Snyder, 1979 | Explored enzyme inhibition mechanisms impacting metabolic pathways | Molecular Biology |

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound can intercalate into DNA, disrupting its replication and transcription processes.

Comparison with Similar Compounds

This compound

- Core Structure : Benzothiazole ring with methyl substituents (positions 2 and 6).

- Functional Groups : Amide bond, 3-methylbenzamide, hydrochloride salt.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Core Structure : 3-Methylbenzamide linked to a hydroxy-dimethylethyl group.

- Functional Groups : N,O-bidentate directing group.

N-(Cyanomethyl)-4-(2-(4-Morpholinophenylamino)Pyrimidin-4-yl)Benzamide Hydrochloride ()

- Core Structure: Benzamide linked to pyrimidine and morpholino groups.

- Functional Groups: Cyanomethyl, morpholino, pyrimidine.

- Key Properties : Likely targets kinase enzymes (common in anticancer therapies); hydrochloride salt improves pharmacokinetics .

Physicochemical Properties

| Compound | Solubility | Melting Point/Decomposition | Stability |

|---|---|---|---|

| Target Compound | High (HCl salt) | Not reported | Stable in acidic conditions |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Moderate (polar solvents) | Not reported | Sensitive to hydrolysis |

| N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine | Low (organic solvents) | 271–272°C (dec.) | Thermally stable |

| N-(Cyanomethyl)-4-(pyrimidin-4-yl)benzamide HCl | High (HCl salt) | Not reported | Likely stable |

Biological Activity

3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a benzothiazole moiety known for diverse biological activities. Its molecular formula is C_{12}H_{12}N_2OS·HCl, with a molecular weight of approximately 250.75 g/mol. The presence of the benzothiazole ring contributes to its pharmacological properties.

Anticonvulsant Activity

A study evaluated a series of 1,3-benzothiazol-2-yl benzamides, including derivatives similar to this compound. These compounds were tested for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that many compounds exhibited significant anticonvulsant effects without notable neurotoxicity or liver toxicity, suggesting a promising safety profile for further development .

Antimicrobial Activity

Research has shown that benzothiazole derivatives possess moderate to potent antimicrobial activity. In particular, compounds related to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations comparable to established antibiotics .

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been explored in several studies. For instance, compounds similar to this compound were shown to induce apoptosis in cancer cell lines such as MCF-7 and U-937. Flow cytometry assays indicated that these compounds act in a dose-dependent manner, enhancing their potential as therapeutic agents against various cancers .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in the proliferation of cancer cells or pathogens.

- Modulation of Neurotransmitter Systems : Its anticonvulsant effects could be linked to interactions with neurotransmitter systems in the central nervous system.

- Induction of Apoptosis : The ability to trigger apoptosis in cancer cells suggests involvement in apoptotic signaling pathways.

Data Summary

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride?

Methodological Answer:

- Acylation Reactions : React 2-methyl-1,3-benzothiazol-6-amine with 3-methylbenzoyl chloride in anhydrous THF under nitrogen, using NaH (60% dispersion in paraffin oil) as a base. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography .

- Alternative Protocol : Use diglyme as a solvent with trimethylamine (TEA) to facilitate acylation at elevated temperatures (80–100°C). Quench with ice-water to precipitate the product, followed by recrystallization from ethanol .

- Critical Parameters : Control moisture to prevent hydrolysis of the benzothiazole amine. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR. Key signals:

- Benzothiazole protons: δ 7.8–8.2 ppm (aromatic H).

- Methyl groups: δ 2.5–2.7 ppm (N-methyl), δ 2.3–2.4 ppm (benzamide methyl).

- X-ray Crystallography :

- Grow single crystals via slow evaporation in ethanol/water (9:1).

- Use SHELX-97 for structure solution and refinement. Validate hydrogen bonding (e.g., N–H···Cl interactions) and π-stacking using ORTEP-3 for visualization .

- Compare experimental bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G*).

Q. What safety protocols are critical when handling intermediates and the final compound?

Methodological Answer:

- Hazard Mitigation :

- Use fume hoods and PPE (nitrile gloves, safety goggles) due to respiratory and dermal hazards .

- Neutralize acidic/basic waste before disposal (e.g., quench acyl chlorides with 5% NaHCO).

- Emergency Response : For skin contact, rinse immediately with 0.9% saline; for inhalation, administer oxygen if bronchospasm occurs .

Advanced Research Questions

Q. How can researchers address crystallographic challenges (e.g., twinning, disorder) during X-ray structure determination?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality for low-symmetry crystals.

- Refinement Strategies :

- Validation : Cross-check residual density maps (<0.5 eÅ) and R-factors (R < 5%) to ensure model accuracy.

Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina) against benzothiazole-binding proteins (e.g., kinase domains or viral NS proteins ). Prioritize targets with docking scores ≤ -7.0 kcal/mol.

- In Vitro Assays :

- Test inhibition of Dengue virus NS5 polymerase (IC via fluorescence-based assays) .

- Screen for cytotoxicity (MTT assay) in HEK-293 and HepG2 cell lines.

Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

- QSAR Modeling :

- Use Gaussian 16 to calculate electronic descriptors (HOMO-LUMO gap, dipole moment).

- Train a Random Forest model on IC data from 20 analogs to identify critical substituents (e.g., methyl vs. trifluoromethyl groups).

- Molecular Dynamics (MD) : Simulate ligand-protein binding (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with Thr104 in a kinase target).

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Example : If NMR suggests a planar benzamide group but X-ray shows slight torsion:

- Validate via DFT optimization (B3LYP/6-311++G**) to determine if torsion is an artifact of crystal packing.

- Re-examine NMR relaxation times (T, T) to detect conformational flexibility.

- Cross-Validation : Use IR spectroscopy to confirm hydrogen bonding patterns observed in crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.